Difamilast

Catalog No.
S526048
CAS No.
937782-05-3
M.F
C23H24F2N2O5
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difamilast

CAS Number

937782-05-3

Product Name

Difamilast

IUPAC Name

N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide

Molecular Formula

C23H24F2N2O5

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28)

InChI Key

VFBILHPIHUPBPZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Difamilast;

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C

The exact mass of the compound Difamilast is 446.1653 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Difamilast (CAS 937782-05-3), also known as OPA-15406, is a potent, non-steroidal phosphodiesterase-4 (PDE4) inhibitor specifically engineered for topical formulation and selective subtype targeting [1]. Unlike first-generation pan-PDE4 inhibitors, difamilast features a compact scaffold that enhances physicochemical solubility for ointment and submicronic gel formulations[2]. Its primary procurement value lies in its quantified selectivity for the PDE4B isoform over PDE4D, which preserves anti-inflammatory efficacy while eliminating the gastrointestinal toxicity liabilities that historically restricted the clinical and commercial viability of systemic PDE4 inhibitors [1].

Substituting difamilast with generic pan-PDE4 inhibitors (such as apremilast or rolipram) or first-generation topical benchmarks fundamentally compromises both formulation performance and therapeutic index [1]. Pan-PDE4 inhibitors lack critical PDE4B/PDE4D selectivity, leading to off-target PDE4D engagement that triggers dose-limiting emesis and nausea [1]. Furthermore, many legacy PDE4 inhibitors suffer from poor aqueous solubility and thermodynamic instability in lipid-based topical delivery systems [2]. Difamilast’s specific structural modifications not only achieve a 6.6-fold selectivity for PDE4B over PDE4D but also provide the necessary physicochemical properties for stable, high-bioavailability dermal penetration, making it non-interchangeable for advanced topical dermatological applications [1].

Enzymatic Selectivity for PDE4B over PDE4D

Difamilast demonstrates a highly targeted inhibition profile, with an IC50 of 11.2 nM against the inflammation-driving PDE4B subtype, compared to an IC50 of 73.8 nM against the emesis-triggering PDE4D subtype [1]. This 6.6-fold selectivity window significantly differentiates it from pan-PDE4 inhibitors like apremilast and roflumilast, which lack meaningful isoform differentiation and suffer from narrow therapeutic windows due to gastrointestinal adverse effects[1].

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound DataDifamilast PDE4B IC50 = 11.2 nM; PDE4D IC50 = 73.8 nM
Comparator Or BaselinePan-PDE4 inhibitors lacking PDE4B/D selectivity
Quantified Difference6.6-fold higher selectivity for PDE4B over PDE4D
ConditionsRecombinant human PDE4 activity assays

This precise selectivity profile is critical for developers formulating targeted therapies where avoiding systemic gastrointestinal side effects is a primary procurement requirement.

Superior TNF-α Inhibition in Peripheral Blood Mononuclear Cells

In comparative in vitro assays, difamilast exhibits high potency in suppressing pro-inflammatory cytokine production. It inhibits LPS-induced TNF-α secretion in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 10.9 nM, and in mouse PBMCs with an IC50 of 3.5 nM[1]. This inhibitory activity is quantitatively stronger than that of the established topical benchmark crisaborole and other legacy topical PDE4 inhibitors like CP-80633 [1].

Evidence DimensionTNF-α Inhibition (IC50)
Target Compound DataDifamilast human PBMC IC50 = 10.9 nM
Comparator Or BaselineCrisaborole and CP-80633
Quantified DifferenceStronger nanomolar potency in suppressing TNF-α compared to established topical benchmarks
ConditionsLPS-induced TNF-α secretion in isolated human and mouse PBMCs

Higher intrinsic potency allows for lower active pharmaceutical ingredient (API) loading in final formulations, reducing manufacturing costs and minimizing the risk of application-site reactions.

Enhanced Solubility and Dermal Penetration via Amorphous Solid-State Forms

Difamilast's chemical scaffold is highly adaptable to advanced formulation techniques, specifically the generation of amorphous solid dispersions via hot-melt extrusion or solvent evaporation [1]. While crystalline PDE4 inhibitors often exhibit limited aqueous solubility and slow dissolution rates that hinder dermal penetration, amorphous difamilast possesses higher free energy, resulting in improved apparent solubility [1]. This physicochemical flexibility enables therapeutic concentrations to successfully penetrate the lipid-enriched corneocytes of the stratum corneum[1].

Evidence DimensionApparent Solubility and Dissolution Rate
Target Compound DataAmorphous difamilast solid dispersions
Comparator Or BaselineStandard crystalline PDE4 inhibitor forms
Quantified DifferenceEnhanced free energy and apparent solubility enabling stable 0.3% to 1% ointment formulations
ConditionsHot-melt extrusion (110°C–170°C) and topical vehicle compatibility testing

The ability to process the compound into stable amorphous dispersions is essential for procurement teams sourcing APIs for high-penetration topical dermatologicals.

Active Pharmaceutical Ingredient (API) for Non-Steroidal Topical Dermatologicals

Due to its 6.6-fold PDE4B selectivity and high solubility in ointment bases (up to 1%), difamilast is a highly suitable candidate for formulating non-steroidal treatments for chronic inflammatory skin conditions [1]. It directly replaces pan-PDE4 inhibitors that fail in topical applications due to poor skin penetration or systemic toxicity risks[1].

Reference Standard for PDE4 Isoform-Selective Drug Discovery

Difamilast serves as a critical benchmarking standard in biochemical assays evaluating new PDE4B-selective compounds [1]. Its well-characterized IC50 values (11.2 nM for PDE4B vs. 73.8 nM for PDE4D) provide a reliable quantitative baseline for screening novel heterocyclic scaffolds aimed at maximizing anti-inflammatory efficacy while minimizing emesis liability[1].

Development of Advanced Amorphous Solid Dispersions

Because difamilast can be successfully converted from a crystalline state to a high-free-energy amorphous form via hot-melt extrusion or solvent evaporation, it is highly suitable for materials science research focused on overcoming solubility barriers in transdermal and submicronic gel delivery systems [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

446.16532819 Da

Monoisotopic Mass

446.16532819 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T3U32GLJ0F

Wikipedia

Difamilast

Dates

Last modified: 02-18-2024

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